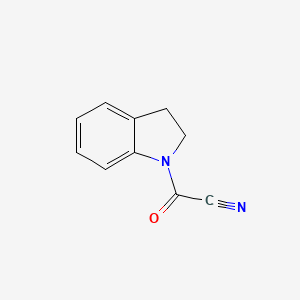
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. The presence of a thione group (a sulfur analog of a ketone) adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by the introduction of a thione group through thiolation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying sulfur-containing compounds.
Medicine: Investigating its pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione would involve its interaction with molecular targets, potentially through its thione group. This could include binding to enzymes or receptors, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-propyl-1,2-dihydronaphthalene-1(2H)-thione
- 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-one
Uniqueness
The presence of the thione group in 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione distinguishes it from similar compounds with ketone or other functional groups, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61067-20-7 |
|---|---|
Molekularformel |
C14H18S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
2-methyl-2-propyl-3,4-dihydronaphthalene-1-thione |
InChI |
InChI=1S/C14H18S/c1-3-9-14(2)10-8-11-6-4-5-7-12(11)13(14)15/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
GBYNNQLRCJGJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC2=CC=CC=C2C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


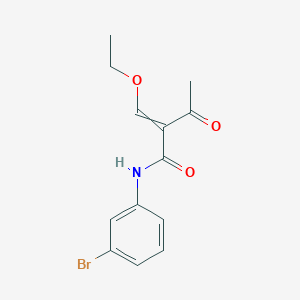
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
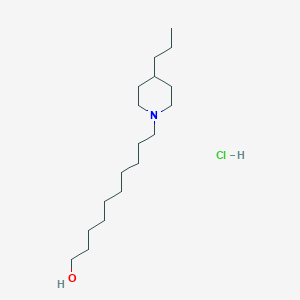
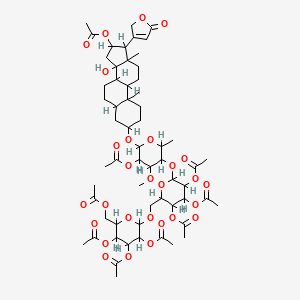
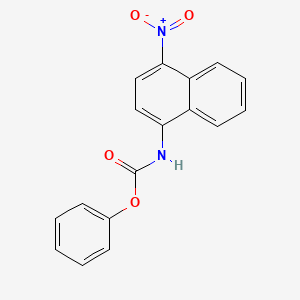
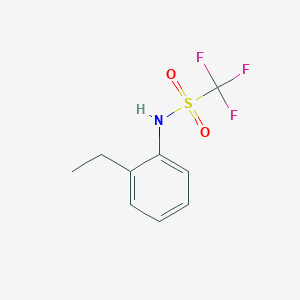
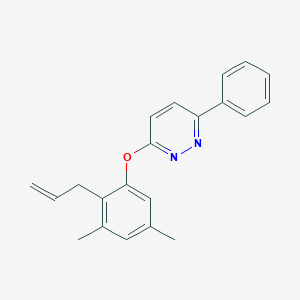
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
